molecular formula C13H18N2O2 B11766252 (NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine

(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine

Cat. No.: B11766252
M. Wt: 234.29 g/mol
InChI Key: ZAIKTKHMAIYBHA-BUHFOSPRSA-N
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Description

(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their diverse applications in organic synthesis, medicinal chemistry, and as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine typically involves the reaction of a morpholine derivative with a phenylpropylidene precursor under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: Substitution reactions may involve the replacement of functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms.

Scientific Research Applications

(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine may have various applications in scientific research, including:

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxyphthalimide: Known for its use as a catalyst in oxidation reactions.

    N-Hydroxybenzotriazole: Commonly used in peptide synthesis.

    N-Hydroxyurea: Investigated for its potential therapeutic applications.

Uniqueness

(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine may possess unique properties that differentiate it from other hydroxylamines, such as specific reactivity, stability, or biological activity.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine

InChI

InChI=1S/C13H18N2O2/c16-14-13(12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15/h1-5,16H,6-11H2/b14-13+

InChI Key

ZAIKTKHMAIYBHA-BUHFOSPRSA-N

Isomeric SMILES

C1COCCN1CC/C(=N\O)/C2=CC=CC=C2

Canonical SMILES

C1COCCN1CCC(=NO)C2=CC=CC=C2

Origin of Product

United States

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